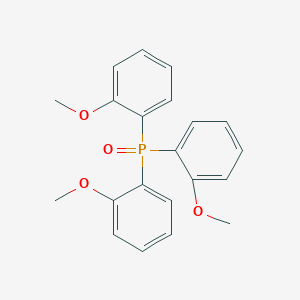

Tris(2-methoxyphenyl)phosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- It is also known by other names, including NSC 93545 , Tris(o-methoxyphenyl) , and Tri(o-anisyl)phosphine .

- The molecular formula is C21H21O3P , and its molar mass is 352.36 g/mol .

- Physically, it appears as a colorless to yellow or pale orange crystalline solid with a melting point of 204-208 °C .

Tris(2-methoxyphenyl)phosphine oxide: (CAS Number: 4731-65-1) is an organic phosphine compound.

準備方法

- TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .

- Here’s the synthetic route:

- In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.

- Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).

- Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).

- Maintain this temperature for 16 hours .

- Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).

- Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .

- Stir the white/yellow suspension for an additional 4 hours .

- Add 30 ml of water and filter out the white precipitate.

- Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).

- The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .

化学反応の分析

- TOMPP serves as a ligand in various catalytic reactions:

Allylic substitution: of simple alkenes.

Suzuki coupling: reactions.

Hydrogenation: of quinolines and other addition reactions.

- Common reagents include palladium catalysts and other transition metals .

科学的研究の応用

- TOMPP finds applications in:

Catalysis: As a ligand in palladium-catalyzed reactions.

Coordination Chemistry: It forms complexes with metals like manganese, iron, and platinum.

New Luminescent Materials: Reported for use in preparing novel copper(I) complexes with luminescent properties.

作用機序

- The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.

- In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.

類似化合物との比較

- TOMPP belongs to a class of tertiary phosphines.

- Similar compounds include Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which also serves as a ligand in various coupling reactions .

特性

分子式 |

C21H21O4P |

|---|---|

分子量 |

368.4 g/mol |

IUPAC名 |

1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |

InChIキー |

HKCUQWYESZMLMF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)